molecular formula C18H28ClNO4 B13421389 Etoxeridine hydrochloride CAS No. 5794-23-0

Etoxeridine hydrochloride

Cat. No.: B13421389
CAS No.: 5794-23-0
M. Wt: 357.9 g/mol
InChI Key: JRYIUUNKVDIEAF-UHFFFAOYSA-N
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Description

Etoxeridine hydrochloride is a synthetic 4-phenylpiperidine derivative opioid analgesic developed in the 1950s for surgical anesthesia but never commercialized for medical use . As a research compound, it is of significant interest in pharmacological studies and the historical analysis of opioid development due to its structural relation to other opioid analgesics like pethidine (meperidine) . Etoxeridine is an opioid receptor agonist, acting primarily on mu-type opioid receptors in the central nervous system to produce its analgesic effects, a mechanism shared with clinically used opioids . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses and is strictly prohibited for human consumption . Etoxeridine is classified as a Schedule I controlled substance in the United States, indicating it has a high potential for abuse and no accepted medical use . Researchers must handle this compound in accordance with all applicable local, national, and international regulations governing controlled substances .

Properties

CAS No.

5794-23-0

Molecular Formula

C18H28ClNO4

Molecular Weight

357.9 g/mol

IUPAC Name

ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H

InChI Key

JRYIUUNKVDIEAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl

Origin of Product

United States

Chemical Reactions Analysis

Etoxeridine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Etoxeridine hydrochloride has been primarily studied for its potential use as an analgesic in surgical anesthesia. Although it was never commercialized, it has been used in scientific research to understand the pharmacological effects of synthetic opioids. Its structure and properties have been investigated to develop new analgesic drugs with improved efficacy and safety profiles .

Mechanism of Action

Etoxeridine hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and modulation of ion channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares etoxeridine hydrochloride with structurally or pharmacologically related opioids, focusing on molecular properties, regulatory status, and pharmacological notes. Data are derived exclusively from the provided evidence:

Compound Chemical Class Molecular Formula Molecular Weight (g/mol) DEA Schedule Conversion Factor Key Notes
This compound Phenylpiperidine C₁₈H₂₇NO₄·HCl 356.9 I 0.90 White crystalline powder; Schedule I due to high abuse potential .
Fentanyl Hydrochloride Anilidopiperidine* Not provided Not provided II 0.90 Synthetic opioid with medical use (e.g., pain management); Schedule II .
Etorphine Hydrochloride Thebaine derivative Not provided Not provided II 0.92 Ultra-potent veterinary opioid; used for immobilizing large animals .
Diprenorphine Hydrochloride Opioid antagonist Not provided Not provided Not listed Not provided Used to reverse etorphine effects; not scheduled in DEA data .

Key Comparisons:

Regulatory Status :

  • This compound’s Schedule I status contrasts with fentanyl and etorphine (Schedule II), reflecting its lack of medical applications despite structural similarities .
  • Conversion factors (e.g., 0.90 for etoxeridine vs. 0.92 for etorphine) suggest differences in potency or regulatory handling of hydrochloride salts .

Structural and Pharmacological Notes: Etoxeridine’s phenylpiperidine backbone aligns it with meperidine, but its substitution pattern likely alters receptor binding affinity compared to fentanyl’s anilidopiperidine structure . Etorphine, while structurally distinct (a thebaine derivative), shares ultra-high potency with etoxeridine, as both are regulated under strict schedules .

Solubility and Synthesis :

  • Etoxeridine’s solubility in dilute HCl and organic solvent extractability may differentiate it from other hydrochlorides (e.g., prilocaine, which has distinct impurity profiles per ) .

Research and Regulatory Considerations

  • Analytical Challenges : Etoxeridine’s infrared spectrum (peaks at 1245, 1624, 1635 cm⁻¹) could aid in forensic identification, though similar data for comparable compounds are absent in the evidence .
  • Clinical Relevance : Unlike fentanyl or etorphine, etoxeridine lacks documented therapeutic use, highlighting its role primarily in substance abuse studies .
  • Conversion Factors : The DEA’s 0.90 factor for this compound implies that 1 mg of the compound is equivalent to 0.90 mg of the base drug for regulatory purposes, a critical consideration in legal contexts .

Preparation Methods

Starting Materials and Key Intermediates

  • Thebaine or codeine derivatives are commonly used as starting materials.
  • The critical intermediate is 14-hydroxycodeinone , which undergoes reduction to 14-hydroxycodeine .
  • Subsequent rearrangement and hydrogenation steps lead to the formation of the Etoxeridine base.
  • Final conversion to the hydrochloride salt is performed by acid addition.

Oxidation to 14-Hydroxycodeinone

  • Thebaine is oxidized using hydrogen peroxide in formic acid at controlled temperatures (30-50°C).
  • Reaction times range from 7 to 9 hours to ensure complete conversion.
  • Precipitation of 14-hydroxycodeinone sulfate occurs during the reaction, which is filtered and washed to yield purified intermediate.

Table 1: Oxidation Reaction Conditions

Parameter Value
Temperature 30-50°C
Reaction Time 7-9 hours
Oxidizing Agent Hydrogen peroxide (30%)
Solvent Formic acid, water
Yield ~70%

Reduction of 14-Hydroxycodeinone to 14-Hydroxycodeine

  • Sodium borohydride or catalytic hydrogenation is employed.
  • Reduction converts ketone groups to triols, eliminating genotoxic impurities.
  • Reaction progress is monitored by HPLC to ensure minimal residual 14-hydroxycodeinone.

Table 2: Reduction Step Monitoring by HPLC

Time (hours) Oxycodone (%) 14-Hydroxycodeinone (ABUK) (%) Notes
1.75 18.67 80.88 Early reaction
3.5 98.74 0.15 Near completion
5.75 98.88 0.11 Completion phase
Overnight 98.04 Not detected Reaction complete

Rearrangement to Etoxeridine Base

  • Metal-catalyzed rearrangement using rhodium or ruthenium phosphine complexes converts 14-hydroxycodeine to Etoxeridine base.
  • Wilkinson’s catalyst and analogs are typical catalysts.
  • This step significantly reduces impurities and stabilizes the molecule for salt formation.

Formation of this compound Salt

  • Etoxeridine base is dissolved in an organic solvent.
  • Hydrochloric acid is added to precipitate the hydrochloride salt.
  • Crystallization is controlled by temperature and solvent composition to optimize purity and yield.

Table 3: Crystallization Profile of this compound

Time (min) Temperature (°C) Solvent Addition Stirring Speed (RPM) Notes
0 70 None 125 Fluid mixture
52 30 Water 50 mL 250 Mixture remains fluid
82 0 None 250 Mixture thick but stirrable
127 0 None 250 Final crystallization

Purification and Quality Control

  • Multiple recrystallization steps are performed to reduce residual impurities such as 14-hydroxycodeinone and related diols.
  • HPLC analysis confirms purity levels exceeding 99.9% for this compound.
  • Impurity profiles are monitored with specific attention to genotoxic compounds.

Summary of Analytical Data

Step Purity (%) Impurity (ABUK) ppm Yield (%) Notes
14-Hydroxycodeinone sulfate 99.37 21 ppm 72 After oxidation and filtration
Reduction to 14-Hydroxycodeine 98.7 <50 ppm 80-90 Monitored by HPLC
Etoxeridine base 99.22 <5 ppm 85-90 After rearrangement
This compound 99.96 Not detected 90-95 Final crystalline product

Q & A

Q. Q1. What are the critical safety protocols for handling Etoxeridine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye exposure. Use fume hoods for volatile preparations .
  • Emergency Procedures: In case of skin contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and administer oxygen if needed. Avoid inducing vomiting upon ingestion; seek medical assistance .
  • Storage: Store in a locked, ventilated cabinet away from incompatible substances (e.g., strong oxidizers). Label containers with hazard warnings (e.g., "Suspected Carcinogen" if applicable) .
    Note: Always consult this compound’s Safety Data Sheet (SDS) for compound-specific guidelines, as protocols vary by chemical properties .

Q. Q2. How can researchers validate the purity of this compound batches?

Answer:

  • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare standards at known concentrations (e.g., 0.1–1.0 mg/mL) and compare retention times/peak areas .
  • Spectroscopic Methods: Employ nuclear magnetic resonance (NMR) to confirm structural integrity. Compare spectral data (e.g., 1^1H and 13^13C NMR) against reference libraries.
  • Titration: For hydrochloride salts, potentiometric titration with silver nitrate can quantify chloride content, ensuring stoichiometric consistency .
    Methodological Note: Document validation parameters (e.g., limit of detection, linearity) to meet Good Laboratory Practice (GLP) standards .

Advanced Research Questions

Q. Q3. How should conflicting pharmacokinetic data for this compound be reconciled in preclinical studies?

Answer:

  • Source Analysis: Identify variables causing discrepancies (e.g., dosing regimens, animal models, analytical techniques). For example, oral bioavailability may vary due to formulation excipients or metabolic enzyme differences .
  • Meta-Analysis: Aggregate data from multiple studies using tools like PRISMA guidelines. Apply statistical models (e.g., random-effects) to account for heterogeneity and derive consensus parameters .
  • Experimental Replication: Redesign studies under controlled conditions, standardizing variables such as species, diet, and sampling intervals .
    Example: Discrepancies in half-life (t1/2t_{1/2}) values could arise from plasma protein binding assays vs. in vivo measurements .

Q. Q4. What strategies optimize experimental design for assessing this compound’s receptor selectivity?

Answer:

  • In Silico Modeling: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for target receptors (e.g., opioid receptors). Validate with radioligand displacement assays .
  • Functional Assays: Employ cell-based systems (e.g., cAMP inhibition for μ-opioid receptor activation) with positive/negative controls. Dose-response curves should span 3–5 log units to determine EC50_{50} values .
  • Off-Target Screening: Utilize panels like Eurofins’ CEREP to evaluate activity against 100+ non-target receptors/enzymes, minimizing false positives .
    Data Interpretation: Compare selectivity ratios (target vs. off-target IC50_{50}) to establish therapeutic windows .

Q. Q5. How can researchers address solubility challenges in formulating this compound for in vivo studies?

Answer:

  • Co-Solvent Systems: Test combinations of PEG-400, ethanol, and saline (e.g., 10:10:80 v/v) to enhance aqueous solubility while ensuring biocompatibility .
  • Solid Dispersion: Prepare amorphous dispersions with polymers like PVP-K30 via spray drying. Characterize using differential scanning calorimetry (DSC) to confirm stability .
  • Pharmacokinetic Monitoring: Measure plasma concentrations post-administration to assess bioavailability improvements. Adjust formulations iteratively based on Cmax_{max} and AUC data .

Methodological and Regulatory Considerations

Q. Q6. What literature search strategies ensure comprehensive retrieval of this compound research?

Answer:

  • Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "this compound" AND ("synthesis" OR "pharmacokinetics")). Include patents (e.g., USPTO, Espacenet) for formulation techniques .
  • Filters: Apply limits for peer-reviewed studies, publication dates (e.g., 2000–2025), and species (e.g., "rodent" OR "in vitro"). Exclude non-English studies unless translated .
  • Citation Tracking: Use tools like Connected Papers to identify seminal studies and recent citations .

Q. Q7. How should researchers document experimental procedures for reproducibility?

Answer:

  • Detailed SOPs: Include step-by-step protocols for synthesis, purification, and analysis (e.g., HPLC gradients, NMR parameters). Reference equipment models and software versions .
  • Raw Data Archiving: Store chromatograms, spectra, and titration curves in repositories like Zenodo or institutional databases. Annotate metadata (e.g., batch numbers, operators) .
  • Peer Review: Share protocols via preprints (e.g., bioRxiv) for community feedback before formal publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.